molecular formula C7H6IN3 B2434997 5-Iodo-1H-benzimidazole-2-amine CAS No. 1060803-19-1

5-Iodo-1H-benzimidazole-2-amine

Cat. No.: B2434997
CAS No.: 1060803-19-1
M. Wt: 259.05
InChI Key: ZWCSKUASORKDRC-UHFFFAOYSA-N
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Description

5-Iodo-1H-benzimidazole-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1H-benzimidazole-2-amine typically involves the iodination of 1H-benzimidazole-2-amine. One common method is the reaction of 1H-benzimidazole-2-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the 5-position of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1H-benzimidazole-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1H-benzimidazole-2-amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzimidazoles depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized benzimidazole derivatives.

    Reduction Reactions: The primary product is 1H-benzimidazole-2-amine.

Scientific Research Applications

5-Iodo-1H-benzimidazole-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-amine: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    5-Chloro-1H-benzimidazole-2-amine: Contains a chlorine atom instead of iodine, leading to different electronic and steric effects.

    5-Bromo-1H-benzimidazole-2-amine: Contains a bromine atom, which has different reactivity compared to iodine.

Uniqueness

5-Iodo-1H-benzimidazole-2-amine is unique due to the presence of the iodine atom, which significantly influences its chemical and biological properties. The iodine atom increases the compound’s reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-iodo-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCSKUASORKDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060803-19-1
Record name 5-iodo-1H-1,3-benzodiazol-2-amine
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